N1-(2-(dimethylamino)ethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the appropriate dimethylaminoethyl and tetrahydroquinoline derivatives via an oxalamide linker. This could potentially be achieved through amide bond formation reactions .Molecular Structure Analysis
The molecular structure of this compound would be expected to feature the characteristic ring structure of tetrahydroquinoline, along with the polar dimethylaminoethyl and methylsulfonyl groups. The oxalamide linker would likely confer rigidity to the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the specific conditions. For example, the amide bonds in the oxalamide linker could potentially be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be expected to depend on its specific structure. For example, the presence of the polar dimethylaminoethyl and methylsulfonyl groups could potentially make the compound soluble in polar solvents .Scientific Research Applications
Synthesis and Chemical Properties
Research has explored the synthesis of tetrahydroisoquinolines and related compounds due to their significant role in developing potential drug analogs. The synthesis process often involves cyclizations promoted by specific catalysts to achieve the desired heterocyclic system. For instance, iron(III) chloride hexahydrate has been demonstrated as an effective catalyst for Friedel-Crafts cyclizations of sensitive compounds, leading to the successful synthesis of tetrahydroisoquinoline derivatives. These compounds have found applications in treating various conditions such as cancer, hepatitis C, CNS disorders, and psychosis due to their key structural elements (Bunce, Cain, & Cooper, 2012).
Biological Activities and Potential Therapeutic Uses
The biological activities of isoquinoline derivatives have been a significant focus, particularly their anticancer properties. Studies have identified certain derivatives as novel topoisomerase I-targeting agents with potent cytotoxic activity. The structural modification at specific positions of these compounds has been found to significantly impact their topoiserase I-targeting activity and cytotoxicity, demonstrating their potential as anticancer agents (Ruchelman et al., 2004).
Applications in Molecular and Material Science
Isoquinoline derivatives also exhibit unique properties in molecular and material science. For example, certain compounds based on this chemical structure have been employed as ratiometric fluorescent thermometers due to their ability to intensify fluorescence with increasing temperature. This unusual property, activated by more vibrational bands leading to stronger emissions upon heating, suggests their potential use in temperature-sensitive applications and as fluorescent markers for biomedical applications (Cao et al., 2014).
Future Directions
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4S/c1-19(2)10-8-17-15(21)16(22)18-13-7-6-12-5-4-9-20(14(12)11-13)25(3,23)24/h6-7,11H,4-5,8-10H2,1-3H3,(H,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKONYYMKDKWRBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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